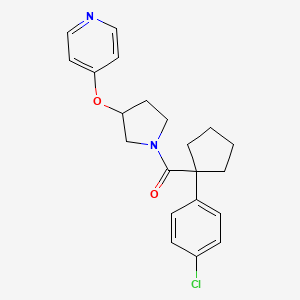

![molecular formula C16H23N3O2 B2889122 tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate CAS No. 1461706-54-6](/img/structure/B2889122.png)

tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a protected amine . It is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized under mild, environment-friendly conditions . The reaction was completed quickly within 1 hour .Chemical Reactions Analysis

This compound is likely to participate in chemoselective reactions . For example, tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate has been used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines .Physical And Chemical Properties Analysis

The compound has a molecular weight of 289.37 . The specific physical properties such as boiling point and storage conditions are not directly available .Applications De Recherche Scientifique

Alzheimer’s Disease Research

This compound has been studied for its potential in Alzheimer’s disease research. It has shown moderated protective activity in astrocytes stimulated with Amyloid Beta 1-42, which is significant because the aggregation of Amyloid Beta peptides is a hallmark of Alzheimer’s disease .

Synthesis of Biologically Active Compounds

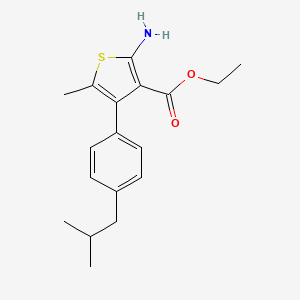

The compound serves as a precursor in the synthesis of biologically active natural products. For example, it has been used in the synthesis of indole derivatives, which are known to possess anticancer, anti-inflammatory, and analgesic activities .

Biochemical Reagent

As a biochemical reagent, tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-ynyl]carbamate can be used in life science research, particularly in the study of biological materials or organic compounds .

Inhibitor Research

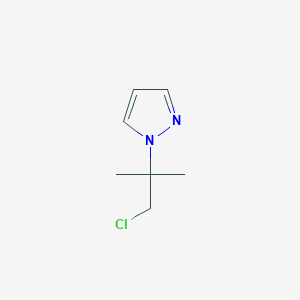

Research has been conducted on derivatives of this compound for their use as inhibitors in various diseases. For instance, it has been involved in the development of new pyrazole derivatives as effective PDE4 inhibitors for treating anti-inflammatory diseases .

Synthesis of Phosphatidyl Ethanolamines

This compound has been employed in the synthesis of phosphatidyl ethanolamines, which are a class of phospholipids found in biological membranes .

Guanylate Cyclase Activators

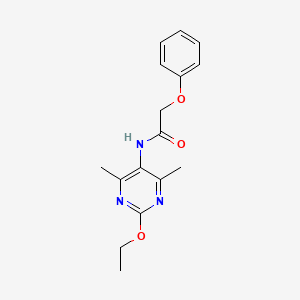

Analogues of tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-ynyl]carbamate have been used as activators for soluble guanylate cyclase, an enzyme that plays a key role in the cardiovascular system .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-ynyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-15(2,3)13-17-11-9-12(19-13)8-7-10-18-14(20)21-16(4,5)6/h9,11H,10H2,1-6H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLTYTJGSSZAFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=N1)C#CCNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dichlorobenzyl)-5-({4-[2-(trifluoromethyl)phenethyl]piperazino}carbonyl)-2(1H)-pyridinone](/img/structure/B2889041.png)

![3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2889050.png)

![6-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2889051.png)

![3-(3-chlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2889062.png)